molecular formula C13H11N5O4S2 B3016285 3-methoxy-1-methyl-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1219902-50-7

3-methoxy-1-methyl-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B3016285
CAS No.: 1219902-50-7
M. Wt: 365.38
InChI Key: KISQAIUMNMTBLD-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS 1219902-50-7) is a high-purity synthetic organic compound supplied for research and development purposes. This molecule features a complex heterocyclic structure incorporating pyrazole, thiazole, and thiophene rings, making it a compound of significant interest in medicinal chemistry and agrochemical research . The presence of both pyrazole and thiazole scaffolds is particularly noteworthy, as these are considered "privileged" structures in drug discovery due to their wide range of biological activities . Pyrazole derivatives are known to exhibit a broad spectrum of pharmaceutical and biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities . The thiazole ring is another critical functional group in medicinal chemistry, frequently used in therapeutic applications for its antibacterial, antiretroviral, antifungal, and antihypertensive properties . The specific arrangement of these moieties, along with the nitro-thiophene group, suggests potential for investigating its interaction with various biological targets. Researchers can explore this molecule as a key intermediate or a novel chemical entity in the development of new therapeutic agents or agrochemicals, particularly given that similar pyrazole carboxamide structures have been studied for their fungicidal mechanisms of action . This product is intended for research applications in a controlled laboratory setting and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4S2/c1-17-4-8(12(16-17)22-2)11(19)15-13-14-9(6-24-13)10-3-7(5-23-10)18(20)21/h3-6H,1-2H3,(H,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISQAIUMNMTBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the pyrazole ring, introduction of the thiazole moiety, and subsequent modifications to achieve the final structure.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its mechanism of action against specific targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth. In particular, compounds with similar scaffolds demonstrated IC₅₀ values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

CompoundCell LineIC₅₀ (μM)Reference
C5MCF-70.08
C6A5490.12
C7HeLa0.15

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, some pyrazole derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Docking studies suggest that these compounds can effectively bind to the active site of EGFR, leading to reduced phosphorylation and subsequent signaling cascades that promote cell survival and proliferation .

Case Studies

Several case studies have documented the biological evaluations of similar compounds:

  • Case Study 1 : A study on a series of thiazole-containing pyrazoles revealed significant anticancer properties against MCF-7 cells, with some compounds showing IC₅₀ values comparable to established chemotherapeutics like erlotinib.
  • Case Study 2 : Another investigation focused on the structural modifications of pyrazoles, demonstrating that electron-withdrawing groups significantly enhance antiproliferative activity through improved binding affinity to target proteins.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP*
Target Compound C₁₅H₁₂N₆O₃S₂ 396.4 4-Nitrothiophene, thiazole ~2.8
N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-... C₁₄H₁₀Cl₂N₄O₂S₂ 407.3 2,5-Dichlorothiophene ~3.2
1-Methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-... C₂₀H₁₆N₄O₂S 376.4 Phenoxyphenyl ~3.5

*Estimated using fragment-based methods.

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